4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
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Overview
Description
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a butyl chain, and a triazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with hydrazine and a suitable nitrating agent. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. The raw materials are fed into the reactor, and the reaction is monitored using in-line analytical techniques. The final product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Formation of corresponding nitro or oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolium salts.
Scientific Research Applications
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the butyl and amino groups.
4-Amino-1,2,4-triazole: Similar structure but without the butyl chain.
1-Butyl-1,2,4-triazole: Similar structure but without the amino group.
Uniqueness
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is unique due to the presence of both the butyl chain and the amino group, which confer distinct chemical and biological properties
Properties
CAS No. |
835901-59-2 |
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Molecular Formula |
C6H15N5O3 |
Molecular Weight |
205.22 g/mol |
IUPAC Name |
1-butyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;nitrate |
InChI |
InChI=1S/C6H14N4.NO3/c1-2-3-4-10-6-9(7)5-8-10;2-1(3)4/h5H,2-4,6-7H2,1H3;/q;-1/p+1 |
InChI Key |
BRBWOZIYSYBZIX-UHFFFAOYSA-O |
Canonical SMILES |
CCCC[NH+]1CN(C=N1)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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